molecular formula C22H17N3O5S B2681117 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide CAS No. 886901-92-4

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

Cat. No. B2681117
CAS RN: 886901-92-4
M. Wt: 435.45
InChI Key: HTSIWMGSYIDWBN-UHFFFAOYSA-N
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Description

“3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PSB-BF and is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Compounds related to “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” have been synthesized and investigated for their antimycobacterial activities. The presence of a free amino group and the sulfonamide moiety are crucial for biological activity. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide” includes a benzofuran ring, a sulfonamide moiety, and a benzamido group. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Antibacterial Activity

Sulfonamide compounds have been associated with a wide range of biological activities, including antibacterial properties. For instance, a series of sulfonamides, including derivatives with N,N-diethyl-substituted amido moieties, have been synthesized and shown to exhibit significant antibacterial activity against key pathogens like Staphylococcus aureus and Escherichia coli (Ajani et al., 2012). This suggests that 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide could potentially be explored for its antibacterial applications.

Antimicrobial and Antifungal Activities

Compounds containing sulfonamido groups have been designed and synthesized with multiple biologically active segments, demonstrating high biological activity against bacteria and fungi. This indicates a potential for 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide to serve as a base for developing new antimicrobial and antifungal agents (Fadel & Al-Azzawi, 2021).

Antiproliferative Activities

The study on pyrazole-sulfonamide derivatives has shown that such compounds exhibit selective antiproliferative activities against certain cancer cell lines, indicating the possibility of sulfonamide derivatives, including 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide, being used in cancer research and therapy (Mert et al., 2014).

Antimycobacterial Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimycobacterial activities, showing effectiveness against M. tuberculosis. This suggests that similar compounds, such as 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide, could potentially contribute to the development of new treatments for tuberculosis (Moreth et al., 2014).

Antimalarial and Potential COVID-19 Applications

Sulfonamides have been investigated for their antimalarial properties and explored through computational calculations and molecular docking studies for potential applications against COVID-19. This opens an avenue for further research into the use of 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide in combating malaria and possibly contributing to COVID-19 treatment strategies (Fahim & Ismael, 2021).

Future Directions

Benzofuran compounds, including “3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities and potential applications of these compounds .

properties

IUPAC Name

3-[[2-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c23-21(26)20-19(16-11-5-7-13-18(16)30-20)24-22(27)15-10-4-6-12-17(15)25-31(28,29)14-8-2-1-3-9-14/h1-13,25H,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIWMGSYIDWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

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